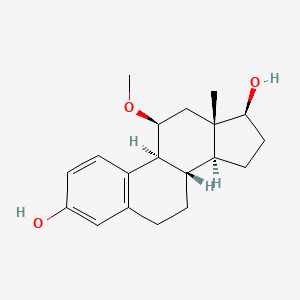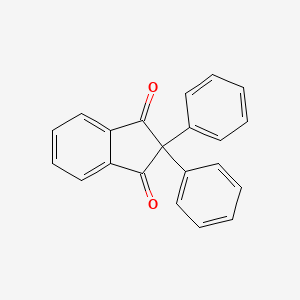
2,2-Diphenyl-1h-indene-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-1h-indene-1,3(2h)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their unique structural framework, which includes a fused ring system. The presence of diphenyl groups adds to the compound’s stability and reactivity, making it of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1h-indene-1,3(2h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of diphenylacetylene with phthalic anhydride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to ensure consistent quality.
化学反応の分析
Types of Reactions
2,2-Diphenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diphenylquinone derivatives, while reduction could produce diphenylhydroxyindene.
科学的研究の応用
2,2-Diphenyl-1h-indene-1,3(2h)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism by which 2,2-Diphenyl-1h-indene-1,3(2h)-dione exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1h-indene-1,3(2h)-dione: Unique due to its specific structural features and reactivity.
Fluorenone: Similar in structure but lacks the diphenyl groups, leading to different reactivity and applications.
Benzophenone: Another related compound with distinct chemical properties and uses.
Highlighting Uniqueness
This compound stands out due to its combination of stability and reactivity, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
23717-59-1 |
|---|---|
分子式 |
C21H14O2 |
分子量 |
298.3 g/mol |
IUPAC名 |
2,2-diphenylindene-1,3-dione |
InChI |
InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)20(23)21(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChIキー |
FEKIAHWXEOWQJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



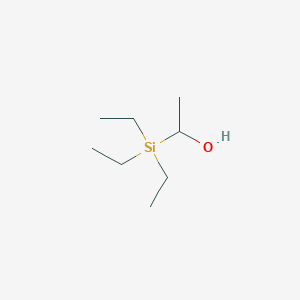
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


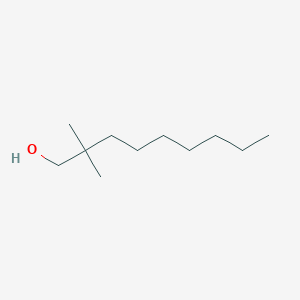


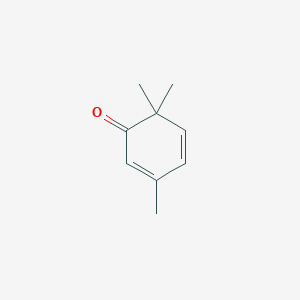

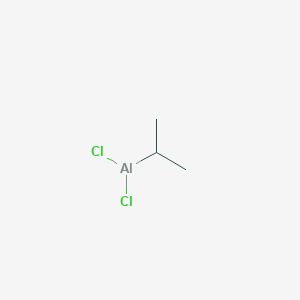
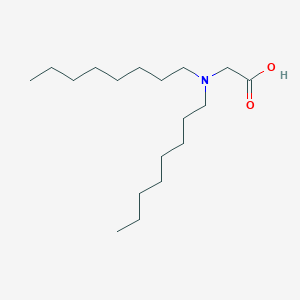
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
